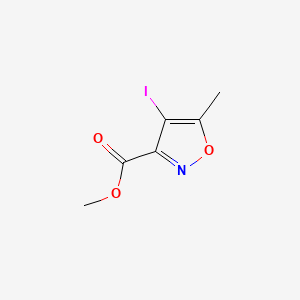

Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

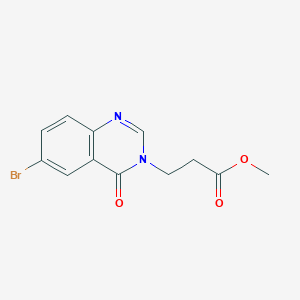

“Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate” is a chemical compound with the CAS Number: 1823583-57-8 . It has a molecular weight of 267.02 and a linear formula of C6H6INO3 .

Molecular Structure Analysis

The molecular structure of “Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate” can be represented by the InChI key: MFCD28144330 .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate” are not available, oxazoles in general can undergo various reactions. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .Physical And Chemical Properties Analysis

“Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate” is a solid substance .Applications De Recherche Scientifique

Synthesis of Oxazole Derivatives

A study by Ferreira et al. (2010) detailed a high-yielding synthesis method for several oxazole-4-carboxylate derivatives, showcasing the compound's utility in creating fluorescent probes. These compounds exhibit high fluorescence quantum yields and solvent sensitivity, making them suitable for use as fluorescent markers in peptide chains. This synthesis approach highlights the compound's versatility in creating photophysically active molecules for biochemical applications (Ferreira, Castanheira, Monteiro, Pereira, & Vilaça, 2010).

Photochemical Studies

Lopes et al. (2011) conducted photochemistry and vibrational spectra studies of matrix-isolated Methyl 4-chloro-5-phenylisoxazole-3-carboxylate, providing insight into the photophysical properties and potential photoisomerization processes involving similar compounds. This research contributes to our understanding of the compound's behavior under UV irradiation, essential for its application in photochemical reactions (Lopes, Nunes, Gómez-Zavaglia, Pinho e Melo, & Fausto, 2011).

Gold Catalysis

The application of Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate in gold catalysis was explored by Luo et al. (2012), who demonstrated an efficient synthesis of 2,4-disubstituted oxazoles. The study emphasizes the role of bidentate ligands in moderating the reactivities of gold carbenes, opening new avenues for oxidative gold catalysis in organic synthesis (Luo, Ji, Li, & Zhang, 2012).

Corrosion Inhibition

Research on corrosion inhibition by M. Lagrenée et al. (2002) has shown the effectiveness of triazole derivatives, closely related to the functional groups in Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate, in protecting mild steel in acidic media. This highlights the compound's potential utility in developing new corrosion inhibitors (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).

Total Synthesis of Natural Products

Zhang and Ciufolini (2009) utilized a conjunctive oxazole building block in the total synthesis of siphonazoles, demonstrating the compound's critical role in synthesizing complex natural products. This research provides a pathway for the synthesis of biologically active compounds using oxazole derivatives (Zhang & Ciufolini, 2009).

Safety And Hazards

Propriétés

IUPAC Name |

methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO3/c1-3-4(7)5(8-11-3)6(9)10-2/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYIKAFKPHDCCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)OC)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

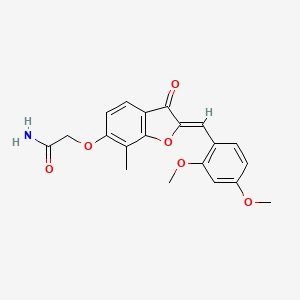

![2-(3,4-Dimethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2571803.png)

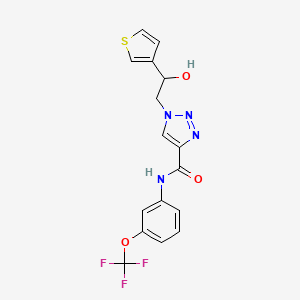

![8-(2-ethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571804.png)

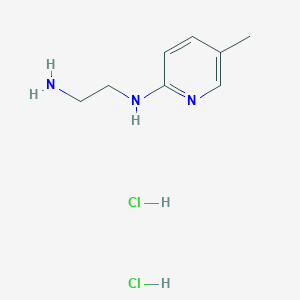

![(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-acetonitrile](/img/structure/B2571809.png)

![Methyl 2-(butylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2571816.png)

![N-[(4-Fluorophenyl)methyl]-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide](/img/structure/B2571818.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2571821.png)